molecular formula C15H17N5O B2958096 (5-Methylpyrazin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1235657-08-5

(5-Methylpyrazin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2958096
CAS RN: 1235657-08-5
M. Wt: 283.335
InChI Key: KFXOTFVSKKNFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Methylpyrazin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone, commonly known as MPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Patel, Agravat, and Shaikh (2011) explored the synthesis of pyridine derivatives with antimicrobial properties. This research involved the condensation of acid chlorides with piperazine derivatives to produce compounds with variable antimicrobial activity against bacteria and fungi. The structural analogs of "(5-Methylpyrazin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone" were evaluated, highlighting the significance of these compounds in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Pharmacological Evaluation

Tsuno et al. (2017) identified a novel series of methanone derivatives as selective TRPV4 channel antagonists, demonstrating their analgesic effect in models of induced mechanical hyperalgesia. This work indicates the potential therapeutic applications of these compounds in pain management, showcasing the compound's relevance in pharmacological research (Tsuno et al., 2017).

Synthesis and Biological Activity of Triazole Analogues

Research by Nagaraj, Srinivas, and Rao (2018) detailed the synthesis of novel triazole analogues, including structures akin to "(5-Methylpyrazin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone," and their evaluation for antibacterial activity. Compounds with specific substituents on the piperazine ring showed significant inhibition of bacterial growth, suggesting a route for further pharmaceutical development (Nagaraj, Srinivas, & Rao, 2018).

Molecular Interaction Studies

A study by Shim et al. (2002) on a structurally related antagonist provided insights into the molecular interactions with the CB1 cannabinoid receptor, offering a framework for understanding the binding mechanisms of similar compounds. This research contributes to the field by elucidating how such molecules might interact with biological targets, influencing the design of new therapeutic agents (Shim et al., 2002).

properties

IUPAC Name

(5-methylpyrazin-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-12-10-18-13(11-17-12)15(21)20-8-6-19(7-9-20)14-4-2-3-5-16-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXOTFVSKKNFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylpyrazin-2-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.